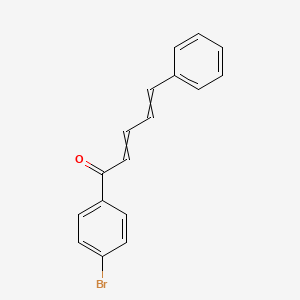

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one

Descripción

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is a chalcone derivative characterized by a conjugated dienone system bridging two aromatic rings: a 4-bromophenyl group at position 1 and a phenyl group at position 5. The bromine substituent on the phenyl ring introduces steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Propiedades

Número CAS |

93259-40-6 |

|---|---|

Fórmula molecular |

C17H13BrO |

Peso molecular |

313.2 g/mol |

Nombre IUPAC |

(2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |

Clave InChI |

WCJMWFPTUMNNOI-KBXRYBNXSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)Br |

SMILES canónico |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Key Reaction

- Aldol condensation between 4-bromobenzaldehyde and acetophenone or its derivatives forms the α,β-unsaturated ketone intermediate.

- The reaction typically proceeds through a two-step condensation to yield the penta-2,4-dien-1-one framework, characterized by two conjugated carbon-carbon double bonds adjacent to a ketone group.

This approach is widely used due to its efficiency in forming the extended conjugated system essential for biological activity.

Specific Preparation Method

Reagents and Conditions

- Starting materials : 4-bromobenzaldehyde and acetophenone.

- Catalysts : Commonly, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents such as ethanol or methanol.

- Solvent : Ethanol or methanol, sometimes under reflux conditions.

- Temperature : Typically room temperature to reflux (~60-80 °C).

- Reaction time : Several hours (e.g., 4-12 hours) to ensure complete condensation.

Procedure Outline

- Dissolve equimolar amounts of 4-bromobenzaldehyde and acetophenone in ethanol.

- Add a catalytic amount of NaOH solution dropwise with stirring.

- Stir the reaction mixture at room temperature or reflux for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, neutralize the reaction mixture with dilute acid (e.g., HCl).

- Filter the precipitated product, wash with cold ethanol or water, and dry.

- Purify the crude product by recrystallization from suitable solvents (e.g., ethanol) or by column chromatography.

This method yields the (2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one as a crystalline solid.

Characterization and Confirmation

- Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectroscopy confirm the conjugated dienone structure, with characteristic chemical shifts for olefinic protons and carbonyl carbons.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Shows strong absorption bands corresponding to the carbonyl (C=O) group and conjugated C=C bonds.

- Elemental Analysis : Confirms the presence of bromine and the expected molecular formula.

- Mass Spectrometry (MS) : Provides molecular ion peaks consistent with the molecular weight of the compound.

These characterization methods ensure the purity and correct structure of the synthesized compound.

Research Findings on Preparation

Comparative Synthesis in Series

- The compound is part of a series of 21 analogues synthesized by similar aldol condensation methods, varying the substituents on the aromatic ring to study structure-activity relationships.

- The presence of the bromine atom at the para position was found to enhance biological activity, which also influences synthetic yields and purification steps due to its electron-withdrawing nature.

- Yields for these condensations generally range from moderate to high (60-85%), depending on reaction conditions and substituents.

Optimization Notes

- Reaction times and temperatures can be optimized to minimize side reactions such as self-condensation or polymerization.

- Use of mild bases and controlled addition of reagents improves selectivity.

- Purification often requires recrystallization to remove unreacted starting materials and side products.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 4-bromobenzaldehyde, acetophenone | Equimolar amounts |

| Catalyst | NaOH or KOH (catalytic amount) | Base-catalyzed aldol condensation |

| Solvent | Ethanol or methanol | Polar protic solvent facilitates reaction |

| Temperature | Room temperature to reflux (25-80 °C) | Reflux improves reaction rate |

| Reaction time | 4-12 hours | Monitored by TLC |

| Work-up | Acid neutralization, filtration, washing | Neutralizes base, precipitates product |

| Purification | Recrystallization or column chromatography | Ensures high purity |

| Yield | 60-85% | Dependent on conditions and substituents |

| Characterization methods | ^1H NMR, ^13C NMR, FT-IR, MS, elemental analysis | Confirms structure and purity |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Cross-Coupling: Palladium catalysts and organoboron reagents are typically used.

Major Products

Substitution Products: Various substituted derivatives depending on the electrophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Antinociceptive Activity

Research has demonstrated that chalcone derivatives, including 1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one, exhibit significant antinociceptive properties. A study evaluated various derivatives for their ability to reduce pain responses in animal models. The compound was found to have comparable efficacy to standard analgesics, indicating its potential use in pain management therapies .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. The presence of the bromine atom in this compound enhances its electron-withdrawing ability, which may contribute to its antioxidant activity. This property is crucial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders .

Anti-Amyloidogenic Activity

Recent studies have highlighted the compound's potential in combating Alzheimer's disease through its anti-amyloidogenic effects. In vitro tests showed that it could reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The compound's modifications increased its lipophilicity and improved its efficacy in cellular models .

Photonic Applications

The unique conjugated structure of this compound makes it suitable for photonic applications . Its ability to absorb and emit light can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the photophysical properties of chalcones has shown promise for their use in advanced materials .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways related to cancer progression. This suggests a possible role in cancer therapeutics where enzyme modulation is beneficial .

Cellular Viability Studies

In vitro studies assessing the impact of this compound on cellular viability indicate that it does not exhibit significant cytotoxicity at therapeutic concentrations. This characteristic is essential for developing drugs that target specific pathways without harming normal cells .

Study on Pain Management

A controlled experiment involving male Swiss mice assessed the antinociceptive effects of various chalcone derivatives, including this compound. The results indicated a significant reduction in abdominal constrictions compared to control groups, supporting its potential as a pain relief agent .

Alzheimer's Disease Model

In a study using genetically modified C. elegans that express human amyloid-beta peptides, treatment with the compound resulted in improved mobility and reduced signs of neurodegeneration. This suggests that this compound may have therapeutic implications for Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Halogen-Substituted Analogues

1-(4-Chlorophenyl)-5-phenylpenta-2,4-dien-1-one (CAS 2204-33-3)

- Molecular Formula : C₁₇H₁₃ClO (Molar mass: 268.74 g/mol) .

- Properties : The chlorine atom, being less electronegative than bromine, results in a lower molar mass and slightly reduced steric hindrance. Crystallographic studies reveal planar geometries stabilized by π-π stacking and weak hydrogen bonds .

- Applications: Used as a precursor for nonlinear optical (NLO) materials and in pharmacological studies .

1-(4-Fluorophenyl)-5-phenylpenta-2,4-dien-1-one

- Synthesis : Synthesized via Claisen-Schmidt condensation (65–85% yield) .

- However, its smaller atomic radius reduces steric effects compared to bromine.

- Biological Activity : Demonstrated utility in biocatalytic reduction studies using Penicillium citrinum .

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one

- Key Differences : Bromine’s larger atomic size and polarizability enhance intermolecular interactions (e.g., halogen bonding), which may improve crystallinity and thermal stability. These properties are critical for applications in organic electronics or as a scaffold in drug design.

Table 1. Comparison of Halogen-Substituted Analogues

*Estimated based on molecular formula.

Electronically Modified Analogues

1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one (Ci3NC)

- Properties : The nitro group is a strong electron-withdrawing group, enhancing charge transfer for NLO applications. Single crystals grown via slow evaporation exhibit high structural perfection (tilt angle <1′) .

- Performance : Used in optical devices due to its large second-harmonic generation (SHG) efficiency .

1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10)

Table 2. Electronically Modified Analogues

| Compound | Substituent | Key Property | Application |

|---|---|---|---|

| Ci3NC | 3-Nitro | High SHG efficiency | Nonlinear optics |

| MO10 | 4-Morpholino | MAO-B inhibition | Neuropharmacology |

(2E,4E)-1-(Furan-2-yl)-5-phenylpenta-2,4-dien-1-one (F1)

- Bioactivity : Potent MAO-B inhibitor (Ki = 0.0041 μM) with competitive inhibition kinetics. Crystal structure confirmed via X-ray diffraction .

- Comparison : The furan ring provides a smaller steric profile than bromophenyl, favoring enzyme binding .

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one

- Methoxy groups improve metabolic stability .

Actividad Biológica

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, summarizing relevant research findings, case studies, and data tables.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been determined for several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 77.9 | 156 |

| Streptococcus mutans | 77.9 | 156 |

| Escherichia coli | 312 | 500 |

| Pseudomonas aeruginosa | 312 | 500 |

The compound demonstrated effective inhibition against Staphylococcus aureus and Streptococcus mutans, with MIC values as low as 77.9 µM . Additionally, it showed selectivity for pathogenic species over commensal intestinal microbiota, indicating potential for therapeutic applications .

Antitubercular Activity

The compound also exhibits antitubercular activity. Its effectiveness against Mycobacterium tuberculosis was evaluated with promising results.

Table 2: Antitubercular Activity

| Compound | MIC (µM) |

|---|---|

| This compound | 57.2 |

The MIC value of 57.2 µM indicates a strong potential for further development as an antitubercular agent .

The antibacterial mechanism of action involves multiple targets within bacterial cells. The compound disrupts bacterial membranes, inhibits cell division, and induces the production of reactive oxygen species (ROS) . This multi-target approach enhances its effectiveness against resistant strains.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, it has been shown to enhance caspase-3 activity in breast cancer cells at concentrations as low as 10 µM . Furthermore, in vivo studies indicated that the compound could significantly reduce tumor size in animal models when administered at therapeutic doses.

Case Study: Cancer Cell Line Evaluation

In a study evaluating its effects on MDA-MB-231 breast cancer cells:

- Concentration : 10 µM led to a significant increase in apoptosis.

- Caspase Activity : Enhanced by 1.33 to 1.57 times compared to control groups.

Additional Biological Activities

Beyond antibacterial and anticancer properties, this chalcone derivative has shown anti-inflammatory effects. In experiments involving lipopolysaccharide (LPS)-induced inflammation models, it effectively reduced pro-inflammatory cytokine levels .

Table 3: Anti-inflammatory Effects

| Compound | IC50 (µM) |

|---|---|

| This compound | Low Micromolar Range |

The anti-inflammatory activity suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one, and how can reaction yields be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a ketone and an aldehyde under basic conditions. For example, α,β,γ,δ-unsaturated ketones with similar structures are synthesized using this method, yielding 65–85% efficiency. Optimization involves controlling reaction temperature, base concentration (e.g., 10% alcoholic NaOH), and solvent polarity (e.g., ethanol). Substituted aromatic aldehydes may influence steric effects, but yields are generally robust to substituent variations .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the conjugated diene system and substituent positions via coupling constants and chemical shifts.

- X-ray diffraction : Resolves the (2E,4E) stereochemistry and planarity of the α,β,γ,δ-unsaturated system. For example, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (a = 10.9068 Å, b = 7.9851 Å, c = 30.2131 Å) are reported for analogous chalcones .

- FT-IR : Identifies carbonyl stretching (~1650–1700 cm) and C-Br vibrations (~500–600 cm) .

Q. Which software tools are recommended for crystallographic refinement and molecular visualization?

- SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness with high-resolution data .

- ORTEP-III (via a graphical user interface) generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can biocatalytic reduction strategies be applied to modify the conjugated diene system of this compound?

Fungal ene-reductases (e.g., from Penicillium citrinum CBMAI 1186) selectively reduce α,β,γ,δ-unsaturated ketones. Whole-cell biocatalysis in aqueous media can achieve regioselective reduction of specific double bonds. For example, (2E,4E)-1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one undergoes reduction at the γ,δ-position, yielding dihydro derivatives. Conversion rates depend on enzyme class (e.g., Class II, III, or V OYEs) and substrate electronic properties .

Q. What methodologies are used to analyze hydrogen-bonding networks and crystal packing?

Graph set analysis (based on Etter’s rules) classifies hydrogen-bonding patterns (e.g., intramolecular O–H···O bonds in chalcones) and quantifies supramolecular interactions. For example, intramolecular hydrogen bonds in (2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one stabilize the planar conformation, while intermolecular C–H···π interactions contribute to layered crystal packing .

Q. How can computational methods predict electronic properties and reactivity?

- DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to assess charge-transfer behavior. For brominated chalcones, electron-withdrawing substituents lower LUMO energies, enhancing electrophilicity .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes or DNA) by simulating binding conformations and scoring affinity .

Q. What experimental approaches assess non-clinical safety and cytotoxicity?

- Zebrafish (Danio rerio) models : Evaluate acute toxicity (e.g., LC), behavioral changes (e.g., locomotor activity), and organ-specific effects. Dose-response studies in adult zebrafish are scalable for high-throughput screening .

- In vitro assays : MTT or SRB assays on human cell lines quantify IC values, while structure-activity relationships (SARs) correlate substituents (e.g., bromine vs. methoxy groups) with cytotoxicity .

Q. How do structural modifications influence bioactivity in chalcone derivatives?

- Electron-withdrawing groups (e.g., Br at the 4-position) enhance antimicrobial activity by increasing electrophilicity and membrane permeability.

- Hydroxy/methoxy substitutions on aromatic rings improve antioxidant capacity via radical scavenging but may reduce solubility. SAR studies on analogs reveal that planar, conjugated systems are critical for intercalation with DNA or enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.